molecular formula C11H9NO2 B6365753 5-(3-Hydroxyphenyl)pyridin-3-ol CAS No. 1258616-21-5

5-(3-Hydroxyphenyl)pyridin-3-ol

Cat. No.: B6365753
CAS No.: 1258616-21-5
M. Wt: 187.19 g/mol
InChI Key: RCWIVJWPTPHGIY-UHFFFAOYSA-N
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Description

5-(3-Hydroxyphenyl)pyridin-3-ol is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxyphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halogenated pyridine derivative . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like toluene or dimethylformamide under inert conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyphenyl)pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 5-(3-oxophenyl)pyridin-3-ol.

    Reduction: Formation of 5-(3-hydroxyphenyl)piperidin-3-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-(3-Hydroxyphenyl)pyridin-3-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyphenylpyridine: Similar structure but lacks the additional hydroxy group on the phenyl ring.

    5-Hydroxy-3-phenylpyridine: Similar structure but with the hydroxy group on the pyridine ring.

    3-(3-Hydroxyphenyl)pyridine: Similar structure but with the hydroxy group on the phenyl ring.

Uniqueness

5-(3-Hydroxyphenyl)pyridin-3-ol is unique due to the presence of both a hydroxy group on the phenyl ring and a pyridine ring. This dual functionality allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of reactions and its potential bioactivity make it a valuable molecule for further research and development.

Properties

IUPAC Name

5-(3-hydroxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10-3-1-2-8(4-10)9-5-11(14)7-12-6-9/h1-7,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWIVJWPTPHGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682527
Record name 5-(3-Hydroxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258616-21-5
Record name 5-(3-Hydroxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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